molecular formula C14H9BrF3NO B6334961 N-(3-Bromo-5-trifluoromethylphenyl)benzamide CAS No. 1491870-82-6

N-(3-Bromo-5-trifluoromethylphenyl)benzamide

Cat. No. B6334961
M. Wt: 344.13 g/mol
InChI Key: PBULXZINCCIJRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Bromo-5-trifluoromethylphenyl)benzamide (NBTB) is an organic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a melting point of 127-128°C. NBTB is a useful reagent in organic synthesis and has a variety of applications in the field of medicinal chemistry. It is a valuable tool for the study of biochemical and physiological processes, as well as the development of new drugs.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(3-Bromo-5-trifluoromethylphenyl)benzamide involves the reaction of 3-bromo-5-trifluoromethylbenzoic acid with benzoyl chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired product.

Starting Materials
3-bromo-5-trifluoromethylbenzoic acid, benzoyl chloride, N,N'-dicyclohexylcarbodiimide (DCC), solvent (e.g. dichloromethane, chloroform)

Reaction
Dissolve 3-bromo-5-trifluoromethylbenzoic acid and benzoyl chloride in a suitable solvent (e.g. dichloromethane, chloroform) in a reaction flask., Add N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture and stir at room temperature for several hours., Filter the resulting precipitate and wash with a suitable solvent to obtain the crude product., Purify the crude product by recrystallization or column chromatography to obtain N-(3-Bromo-5-trifluoromethylphenyl)benzamide as a white solid.

Scientific Research Applications

N-(3-Bromo-5-trifluoromethylphenyl)benzamide is widely used in scientific research, particularly in medicinal chemistry, where it is used as a reagent for the synthesis of various drugs. It is also used in the study of biochemical and physiological processes, as well as in the development of new drugs. N-(3-Bromo-5-trifluoromethylphenyl)benzamide has been used in studies of enzyme inhibition, protein-protein interactions, and molecular recognition. It has also been used in the study of receptor-ligand interactions, and in the study of the pharmacokinetics and pharmacodynamics of drugs.

Mechanism Of Action

N-(3-Bromo-5-trifluoromethylphenyl)benzamide is a small molecule inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3). GSK-3 is an important enzyme in the regulation of cellular metabolism and is involved in a variety of cellular processes, including cell cycle progression, gene expression, and apoptosis. N-(3-Bromo-5-trifluoromethylphenyl)benzamide binds to the active site of GSK-3 and inhibits its activity.

Biochemical And Physiological Effects

N-(3-Bromo-5-trifluoromethylphenyl)benzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(3-Bromo-5-trifluoromethylphenyl)benzamide can inhibit the activity of GSK-3, resulting in increased glycogen synthesis and increased glucose uptake in cells. In addition, N-(3-Bromo-5-trifluoromethylphenyl)benzamide can inhibit the activity of protein kinase C, which is involved in the regulation of cell proliferation, differentiation, and apoptosis. N-(3-Bromo-5-trifluoromethylphenyl)benzamide has also been shown to have anti-inflammatory and anti-oxidant effects.

Advantages And Limitations For Lab Experiments

N-(3-Bromo-5-trifluoromethylphenyl)benzamide is a useful reagent for laboratory experiments due to its high solubility in aqueous and organic solvents, its low toxicity, and its low cost. It is also relatively stable in air and light, which makes it well-suited for use in long-term experiments. However, N-(3-Bromo-5-trifluoromethylphenyl)benzamide is not suitable for use in experiments involving high temperatures or strong acids or bases.

Future Directions

N-(3-Bromo-5-trifluoromethylphenyl)benzamide has a wide range of potential applications in scientific research, and there are many possible future directions for its use. These include further studies of its mechanism of action and its effects on cellular metabolism and gene expression. Additionally, N-(3-Bromo-5-trifluoromethylphenyl)benzamide could be used in the development of new drugs, as well as in the study of receptor-ligand interactions and the pharmacokinetics and pharmacodynamics of drugs. Finally, N-(3-Bromo-5-trifluoromethylphenyl)benzamide could be used in the study of protein-protein interactions and molecular recognition, as well as in the development of new drugs.

properties

IUPAC Name

N-[3-bromo-5-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrF3NO/c15-11-6-10(14(16,17)18)7-12(8-11)19-13(20)9-4-2-1-3-5-9/h1-8H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBULXZINCCIJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Bromo-5-trifluoromethylphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.